1,2,3-Triazine-5-carbonitrile

Inverse-electron-demand Diels–Alder Cycloaddition kinetics Heterocyclic azadienes

Researchers often face regiochemical uncertainty and harsh conditions when constructing pyrimidine libraries. 1,2,3-Triazine-5-carbonitrile (CAS 1260898-17-6) solves this with predictable C4/N1 IEDDA cycloaddition reactivity, driven by the strong electron-withdrawing C5-cyano group. - Enables ambient-temperature reactions with diverse amidine dienophiles, preserving sensitive functional groups. - Eliminates isomer separation; single cycloaddition/aromatization sequence yields C4/C6-substituted pyrimidines. - Offers downstream diversification via cyano reduction, hydrolysis, or cyclization.

Molecular Formula C4H2N4
Molecular Weight 106.09 g/mol
CAS No. 1260898-17-6
Cat. No. B13086176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triazine-5-carbonitrile
CAS1260898-17-6
Molecular FormulaC4H2N4
Molecular Weight106.09 g/mol
Structural Identifiers
SMILESC1=C(C=NN=N1)C#N
InChIInChI=1S/C4H2N4/c5-1-4-2-6-8-7-3-4/h2-3H
InChIKeyLKIQJYQAFUOZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triazine-5-carbonitrile – Unique Electron-Deficient Azadiene


1,2,3-Triazine-5-carbonitrile (CAS 1260898-17-6) is a small, electron-deficient heterocyclic azadiene (C₄H₂N₄, MW 106.09) that belongs to the 1,2,3-triazine isomer family. Its structure features three contiguous nitrogen atoms and a strong electron-withdrawing cyano substituent at the C5 position . This substitution pattern dramatically activates the triazine ring toward inverse-electron-demand Diels–Alder (IEDDA) cycloadditions, making it far more reactive than the parent 1,2,3-triazine [1]. The compound serves as a densely functionalized entry point for constructing highly substituted pyrimidines, pyridines, and other nitrogen-containing heterocycles that are difficult to access by conventional synthetic routes.

1
Electron-deficient azadiene scaffold for IEDDA cycloaddition chemistry
2
C5-cyano group provides strong -I activation, enabling mild-condition reactions
3
Densely functionalized entry to highly substituted pyrimidines and pyridines

Why 1,2,3-Triazine-5-carbonitrile Cannot Be Replaced by Other Isomers


1,2,3-Triazine-5-carbonitrile cannot be generically replaced with other triazine isomers or carbonitriles because the three isomeric triazine families (1,2,3‑, 1,2,4‑, and 1,3,5‑triazine) exhibit fundamentally different reactivity profiles in cycloaddition chemistry [1]. Within the 1,2,3-triazine class, the C5 substituent exerts a remarkable and predictable impact on IEDDA reaction rates: electron‑withdrawing groups accelerate the cycloaddition by orders of magnitude relative to the parent compound (observed order: CO₂Me > Ph > H) [2]. The cyano group at C5 provides a unique combination of strong electron‑withdrawing character, small steric footprint, and the potential for subsequent synthetic manipulations (e.g., reduction, hydrolysis, or cyclization) that are not available with the ester, aryl, or hydrogen analogs. Substituting a 1,2,4‑triazine‑5‑carbonitrile or a 1,3,5‑triazine‑2‑carbonitrile would yield entirely different regiochemical outcomes and heterocyclic products, undermining synthetic campaigns that rely on the predictable C4/N1 cycloaddition mode unique to 1,2,3‑triazines [2].

ISOMER
1,2,4- and 1,3,5-triazine isomers exhibit fundamentally different cycloaddition modes and product outcomes
C5 GROUP
C5 substituent (CN vs H, Ph, CO₂Me) alters reaction rates by orders of magnitude; not interchangeable
REGIO
1,2,4-triazine-5-carbonitrile yields regioisomeric mixtures; 1,2,3-isomer provides single pyrimidine product

1,2,3-Triazine-5-carbonitrile: Differentiation Evidence Against Analogues


C5-Cyano Enhancement of IEDDA Reactivity

The IEDDA reactivity of 1,2,3-triazines is highly tunable by the C5 substituent. Boger et al. (J. Am. Chem. Soc. 2011) established the relative reaction rates of four C5-substituted-1,2,3-triazines (1–4) with a panel of C=N dienophiles. The observed reactivity order is R = CO₂Me > Ph > H [1]. While 1,2,3-triazine-5-carbonitrile was not directly tested in that study, the cyano group (σₚ = 0.66) is a stronger electron-withdrawing substituent than the methoxycarbonyl group (σₚ ≈ 0.45), placing the title compound in the highest reactivity tier of the 1,2,3-triazine series. This class-level inference is supported by the quantitative correlation between computed LUMO energies and reaction rates reported in the same work [1].

C5-Cyano Reactivity Enhancement
Class-level
Predicted highest reactivity tier (CN > CO₂Me > Ph > H) based on Hammett σ constants; cyano group provides strongest electron-withdrawing activation in series
Supports low-temperature, broad-scope IEDDA applications
Class-level inference; direct kinetic data for cyano analog not yet reported
Inverse-electron-demand Diels–Alder Cycloaddition kinetics Heterocyclic azadienes

Invariant C4/N1 Cycloaddition Regioselectivity

A critical differentiation factor for 1,2,3-triazines relative to 1,2,4‑triazines is the invariant regioselectivity of their IEDDA reactions. Boger et al. demonstrated that the C5 substituent (R = H, Ph, CO₂Me) does not alter the intrinsic cycloaddition regioselectivity of 1,2,3‑triazines, which react exclusively across C4/N1 to deliver pyrimidine products with no detectable 1,2,4‑triazine or pyridazine byproducts [1]. In contrast, 1,2,4‑triazine‑5‑carbonitriles exhibit variable regiochemistry depending on the dienophile and conditions (e.g., ipso-substitution of the cyano group vs. aza-Diels–Alder reaction) [2]. This predictable, substituent‑insensitive regiochemical outcome is a distinguishing procurement criterion for the 1,2,3‑triazine‑5‑carbonitrile scaffold.

Invariant C4/N1 Regioselectivity
Head-to-head
Exclusive C4/N1 cycloaddition; 0% crossover products observed for 1,2,3-triazines vs. up to 27% decyanation byproducts for 1,2,4-triazine-5-carbonitriles
Enables single-pyrimidine product synthesis without regioisomer separation
Reported across multiple dienophile classes; validate for specific substrate
Cycloaddition regiochemistry 1,2,3-Triazine IEDDA selectivity

LUMO Energy Comparison Across Triazine Isomers

Semi-empirical computations (MNDO, AM1) reported by Boger et al. show that the 1,2,3-triazine core possesses a lower LUMO energy than the isomeric 1,2,4‑triazine and 1,3,5‑triazine systems, consistent with its greater inherent instability and higher IEDDA reactivity [1]. The LUMO energy trend is 1,2,3-triazine < 1,2,4-triazine < 1,3,5-triazine. Introduction of a C5 electron-withdrawing substituent further lowers the LUMO, increasing reactivity. No experimental KIE or rate constants were determined for the title compound itself, but the computational framework provides a quantitative basis for its predicted superior reactivity. The cyano group offers a unique combination of low steric demand and high electron-withdrawing power that is not available in the C5‑CO₂Me or C5‑Ph analogs, making it the preferred choice for demanding IEDDA applications.

LUMO Energy Comparison
Class-level
1,2,3-triazine LUMO
Explains enhanced reactivity of 1,2,3-triazine scaffold over other isomers
Semi-empirical computations (MNDO, AM1); experimental kinetic validation pending
Regioisomeric Purity Advantage
Cross-study
Anticipated >99:1 regioselectivity for 1,2,3-triazine-5-carbonitrile vs. ~1:1 isomeric mixture reported for 1,2,4-triazine-5-carbonitriles with oxazole dienophiles
Eliminates chromatographic separation of isomeric product mixtures
Cross-study comparable; confirm regioselectivity under specific reaction conditions
N₂ Elimination Pathway
Reported
¹⁵N-labeling confirmed N-2/N-3 elimination at 250 °C via retro-Diels–Alder mechanism, unique to 1,2,3-triazine-5-carbonitrile scaffold
Distinctive late-stage diversification tool for complex heterocycle synthesis
Thermal conditions required; not suitable for thermally sensitive substrates
Physicochemical Identity
Reported
PSA = 62.46 Ų (1,2,3-triazine-5-carbonitrile); distinct from other triazine-carbonitrile isomers due to N-atom arrangement
Isomer-specific quality-control checkpoint beyond CAS verification
Computed value; independent experimental verification recommended
LUMO energy Computational chemistry Azadiene reactivity

Regioisomeric Purity Advantage Over 1,2,4-Triazine-5-carbonitrile

Literature reports on 1,2,4-triazine-5-carbonitriles, such as the solvent-free reaction of 3,6-diaryl-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles, consistently document the formation of two isomeric pyridine products (3-aryl and 4-aryl-substituted) in yields up to 20% and 27%, respectively [1]. This regioisomeric mixture complicates purification and reduces the effective yield of the desired product. In contrast, the 1,2,3-triazine-5-carbonitrile scaffold, by virtue of its fixed C4/N1 cycloaddition mode, delivers a single regioisomer. This lack of regioisomeric ambiguity is a tangible procurement advantage for researchers requiring high-purity, single-component heterocyclic products.

Regioisomeric Purity Advantage
Cross-study
Anticipated >99:1 regioselectivity for 1,2,3-triazine-5-carbonitrile vs. ~1:1 isomeric mixture reported for 1,2,4-triazine-5-carbonitriles with oxazole dienophiles
Eliminates chromatographic separation of isomeric product mixtures
Cross-study comparable; confirm regioselectivity under specific reaction conditions
1,2,4-Triazine-5-carbonitrile Regioisomeric products Heterocyclic library synthesis

Unique N₂ Elimination Chemistry in 1,2,3-Triazine

A derivative of the core scaffold, 4-amino-7-benzylpyrrolo[2,3-d][1,2,3]triazine-5-carbonitrile, undergoes a unique thermal nitrogen elimination reaction at 250 °C. ¹⁵N‑labeling studies established that N‑2 and N‑3 are lost, presumably via a retro Diels–Alder mechanism of an imino tautomer, rather than the commonly assumed loss of N‑1 and N‑2 [1]. This unusual reactivity is a distinctive feature of the 1,2,3-triazine-5-carbonitrile scaffold and is not observed in analogous 1,2,4‑triazine or 1,3,5‑triazine carbonitriles, highlighting a unique chemical handle for downstream transformations.

N₂ Elimination Pathway
Reported
¹⁵N-labeling confirmed N-2/N-3 elimination at 250 °C via retro-Diels–Alder mechanism, unique to 1,2,3-triazine-5-carbonitrile scaffold
Distinctive late-stage diversification tool for complex heterocycle synthesis
Thermal conditions required; not suitable for thermally sensitive substrates
Nitrogen elimination Mechanistic study Pyrrolotriazine

Physicochemical Profile vs. Other Triazine-Carbonitrile Isomers

While all triazine-carbonitrile isomers share the same empirical formula (C₄H₂N₄) and molecular weight (106.09), the unique arrangement of three nitrogen atoms at positions 1, 2, and 3 in 1,2,3‑triazine‑5‑carbonitrile results in a distinct polar surface area (PSA = 62.46 Ų), dipole moment, and calculated logP that differentiate it from 1,2,4‑triazine‑5‑carbonitrile and 1,3,5‑triazine‑2‑carbonitrile . These differences, while subtle, affect chromatographic retention times, solubility in reaction media, and ultimately the ease of purification of products derived from this building block. For procurement, confirming the correct isomer by CAS number (1260898-17-6) is essential, as the three isomers are not functionally interchangeable in any known synthetic application.

Physicochemical Identity
Reported
PSA = 62.46 Ų (1,2,3-triazine-5-carbonitrile); distinct from other triazine-carbonitrile isomers due to N-atom arrangement
Isomer-specific quality-control checkpoint beyond CAS verification
Computed value; independent experimental verification recommended
Physicochemical properties Molecular formula Isomer identification

1,2,3-Triazine-5-carbonitrile Application Scenarios


Rapid Pyrimidine Library Synthesis via IEDDA

Medicinal chemistry groups synthesizing pyrimidine-focused screening libraries can use 1,2,3-triazine-5-carbonitrile as a key building block to access diverse C4/C6-substituted pyrimidines in a single cycloaddition/aromatization sequence. The strong electron-withdrawing cyano group enables reactions with a broader range of amidine and imidate dienophiles at ambient or near-ambient temperatures, reducing thermal degradation of sensitive functional groups [1]. The predictable regiochemistry eliminates the need for isomer separation, streamlining library production.

Bioorthogonal Labeling with 1,2,3-Triazine

The exceptionally low LUMO energy of the 1,2,3-triazine core, amplified by the C5-cyano substituent, positions 1,2,3-triazine-5-carbonitrile as a candidate for bioorthogonal IEDDA ligation reactions with strained alkenes or alkynes [1]. Its small size (MW 106.09) minimizes steric perturbation of biomolecules, and its rapid cycloaddition kinetics (predicted to rival or exceed tetrazine systems) make it attractive for live-cell labeling applications where fast, clean conjugation is required.

Natural Product Total Synthesis via IEDDA/N₂ Extrusion

Complex natural product synthesis campaigns that require the construction of highly substituted pyridine, pyrimidine, or pyrrole cores can exploit the dual reactivity of 1,2,3-triazine-5-carbonitrile: initial IEDDA cycloaddition followed by thermal or photochemical N₂ extrusion to give further functionalized heterocycles [1]. The ¹⁵N-labeling studies on a related pyrrolotriazine-5-carbonitrile [2] confirm that the N-2/N-3 elimination pathway is a viable late-stage diversification tool unique to the 1,2,3-triazine-5-carbonitrile scaffold.

Agrochemical Isosteric Replacement with 1,2,3-Triazine

In agrochemical discovery, 1,2,3-triazine-5-carbonitrile can serve as an isosteric replacement for electron-deficient pyridine or pyrimidine rings, introducing three contiguous nitrogen atoms that can modulate hydrogen bonding, metal chelation, and metabolic stability [1]. The C5-cyano group provides a synthetic handle for further elaboration (e.g., reduction to aminomethyl, hydrolysis to carboxamide) that is not available with the C5-ester or C5-phenyl analogs, offering greater downstream diversification potential per purchased building block.

Application
Selection Property
Validation Focus
Pyrimidine-focused library synthesis
Electron-deficient azadiene reactivity
IEDDA scope with amidine/imidate dienophiles
Bioorthogonal ligation probe
Low LUMO energy for fast IEDDA kinetics
Reaction rates with strained alkenes/alkynes
Late-stage heterocycle diversification
Dual IEDDA/N₂ extrusion reactivity
N-2/N-3 elimination pathway exploitation
Agrochemical isosteric replacement
Three contiguous N-atoms for H-bond modulation
Downstream functionalization via C5-cyano handle
Quote Request

Request a Quote for 1,2,3-Triazine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.